REACTION_CXSMILES
|
[Na+].[C:2]1(=[O:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:4][C:3]1=O.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[NH:24][NH2:25]>O.Cl>[OH:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:4][C:3]=1[N:25]=[N:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][N:18]=1 |f:0.1|
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Name
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1,2-Naphthoquinone-4-sulfonic acid sodium salt
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Quantity
|
26 g
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Type
|
reactant
|
Smiles
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[Na+].C1(C(C=C(C2=CC=CC=C12)S(=O)(=O)[O-])=O)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)NN
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture became warm
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Type
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CUSTOM
|
Details
|
to precipitate
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Type
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TEMPERATURE
|
Details
|
After 30 minutes of cooling
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with a small volume of water, acetone and ether
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)O)N=NC1=NC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |